molecular formula C17H15ClN2O4S2 B6513370 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide CAS No. 886951-77-5

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide

Cat. No.: B6513370
CAS No.: 886951-77-5
M. Wt: 410.9 g/mol
InChI Key: CVDBEQZOBVSBNN-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a complex organic compound belonging to the benzothiazole family. This compound features a benzothiazole core substituted with a chloro group at the 7-position, a methoxy group at the 4-position, and an ethanesulfonylbenzamide moiety. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The initial step often includes the cyclization of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, followed by chlorination and methoxylation to introduce the respective substituents.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactions are conducted in controlled environments to ensure purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium ethoxide (NaOEt) and dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. Additionally, it has been investigated for its potential as an anti-inflammatory and anticancer agent.

Medicine: In the medical field, this compound has shown promise in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer therapy.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it a valuable building block for the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory responses or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide: Similar structure but lacks the chloro and methoxy groups.

  • N-(7-chloro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide: Similar to the target compound but without the methoxy group.

  • N-(7-methoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide: Similar to the target compound but without the chloro group.

Uniqueness: The presence of both chloro and methoxy groups in the target compound enhances its reactivity and biological activity compared to its similar counterparts. This dual substitution pattern allows for more specific interactions with biological targets, making it a more potent and versatile compound.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S2/c1-3-26(22,23)11-6-4-5-10(9-11)16(21)20-17-19-14-13(24-2)8-7-12(18)15(14)25-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDBEQZOBVSBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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